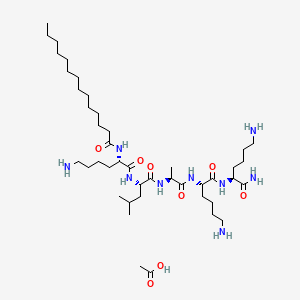

Myristoyl Pentapeptide-17 Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81N9O6.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42;1-2(3)4/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54);1H3,(H,3,4)/t31-,32-,33-,34-,35-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAGJFCXPNBSAQ-UUKODKNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H85N9O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Myristoyl Pentapeptide-17 Acetate: A Technical Deep Dive into its Signaling Pathway and Proliferative Effects on Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 Acetate is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and eyebrows. This technical guide synthesizes the current understanding of its mechanism of action, focusing on the core signaling pathway that leads to the stimulation of keratin gene expression. While the complete, detailed molecular cascade remains proprietary, this document consolidates available data to present a plausible pathway, supported by clinical findings and general principles of hair follicle biology. This guide provides a comprehensive overview for researchers and professionals engaged in the development of novel therapeutics for hair growth and skin appendages.

Introduction

Myristoyl Pentapeptide-17 is a synthetic peptide comprised of a chain of five amino acids (Lys-Leu-Ala-Lys-Lys) covalently attached to myristic acid, a saturated fatty acid.[1] This myristoylation enhances the peptide's bioavailability, allowing for better penetration through the epidermal barrier to reach the hair follicles.[1] The acetate salt form is a common variant. The primary therapeutic effect of Myristoyl Pentapeptide-17 is attributed to its ability to stimulate the production of keratin, the key structural protein in hair, skin, and nails.[1][2][3] This document will explore the knowns and unknowns of its signaling pathway, present available quantitative data, and provide insights into experimental methodologies for its evaluation.

Core Signaling Pathway: Stimulation of Keratin Gene Expression

The central mechanism of action of Myristoyl Pentapeptide-17 is the upregulation of keratin gene expression within the keratinocytes of the hair follicle.[4][5] While the precise receptor and downstream signaling molecules have not been fully elucidated in publicly available literature, a hypothetical pathway can be constructed based on its known effects and the established biology of hair follicle cycling.

Proposed Mechanism of Action

It is proposed that Myristoyl Pentapeptide-17 acts as a signaling molecule that, upon reaching the hair follicle, interacts with cellular components to initiate a signaling cascade that culminates in the increased transcription of keratin genes. The myristoyl group likely facilitates its passage through the cell membrane, where it can then interact with intracellular targets or potentially a transmembrane receptor.

A plausible, though speculative, pathway involves the activation of intracellular signaling cascades known to be involved in keratinocyte proliferation and differentiation. Given that peptides can act as signaling molecules, Myristoyl Pentapeptide-17 may influence key regulatory pathways such as those involving protein kinases and transcription factors that directly bind to the promoter regions of keratin genes.

References

- 1. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 2. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aelo.com.au [aelo.com.au]

- 4. Hair Growth Peptides | Follicle Stimulation & Scalp Care - Creative Peptides [creative-peptides.com]

- 5. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to its Biological Function in Hair Follicle Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 Acetate is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the growth and appearance of eyelashes and hair. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its mechanism of action at the cellular and molecular level. This document summarizes available quantitative data, outlines plausible experimental protocols for its study, and visualizes its proposed signaling pathway and experimental workflows.

Introduction

This compound is a chemically synthesized molecule composed of a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) covalently linked to myristic acid, a saturated fatty acid. The myristoyl group increases the lipophilicity of the peptide, enhancing its bioavailability and ability to penetrate the stratum corneum to reach the hair follicle.[1][2] Its primary function is reported to be the stimulation of keratin production, the fundamental structural protein of hair, skin, and nails.[2][3][4] This guide delves into the scientific underpinnings of these claims.

Biological Function and Mechanism of Action

The principal biological function of this compound is the upregulation of keratin gene expression, leading to increased keratin synthesis in hair follicles.[5][6] This action is believed to prolong the anagen (growth) phase of the hair cycle, resulting in longer, thicker, and fuller hair and eyelashes.[6]

Proposed Signaling Pathway

While the precise signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, a plausible mechanism involves the activation of key signaling pathways known to regulate hair follicle development and cycling, such as the Wnt/β-catenin pathway. The Wnt/β-catenin pathway is crucial for maintaining the hair-inducing activity of dermal papilla cells, which are specialized fibroblasts that regulate hair follicle growth.[7][8] It is hypothesized that this compound may act as a signaling molecule that directly or indirectly stimulates dermal papilla cells to produce growth factors that, in turn, promote the proliferation and differentiation of keratinocytes in the hair bulb.

Below is a diagram illustrating the proposed signaling pathway.

Proposed signaling pathway of this compound.

Quantitative Data

Several clinical studies have evaluated the efficacy of this compound in improving eyelash appearance. The following tables summarize the key quantitative findings from these studies.

| Study Parameter | Duration | Result | Reference |

| Eyelash Length & Thickness Increase | 14 days | 25% increase | [5] |

| Eyelash Thickness & Length Increase | 6 weeks | 72% increase | [5] |

| Efficacy Parameter | Duration | Improvement from Baseline | Reference |

| Length | 90 days | 10.52% | [3][4] |

| Volume | 90 days | 9.3% | [3][4] |

| Luster | 90 days | 11.43% | [3][4] |

| Thickness | 90 days | 35% | [3][4] |

| Curl | 90 days | 50.83% | [3][4] |

Experimental Protocols

While specific, detailed protocols for the investigation of this compound are not widely published, this section outlines standard methodologies that can be adapted for its study.

In Vitro Keratinocyte Proliferation and Differentiation Assay

This protocol is designed to assess the effect of this compound on the proliferation and differentiation of human epidermal keratinocytes.

Workflow Diagram:

Workflow for in vitro keratinocyte proliferation and differentiation assay.

Methodology:

-

Cell Culture: Primary human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium.

-

Treatment: Cells are seeded in multi-well plates and, upon reaching 60-70% confluency, are treated with this compound at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.

-

Proliferation Assay: After 24-72 hours of incubation, cell proliferation can be quantified using a BrdU incorporation assay or an MTT assay according to the manufacturer's instructions.

-

Differentiation Marker Analysis:

-

Western Blot: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against keratin proteins (e.g., KRT1, KRT10) and differentiation markers like involucrin.

-

Quantitative PCR (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. qPCR is performed using primers specific for keratin genes to quantify changes in their expression levels.

-

Ex Vivo Hair Follicle Organ Culture

This protocol allows for the study of the peptide's effect on intact human hair follicles.

Methodology:

-

Follicle Isolation: Human hair follicles are isolated from scalp skin samples obtained from cosmetic surgery.

-

Culture: Individual follicles are cultured in a supplemented medium (e.g., Williams E medium) in separate wells of a 24-well plate.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Analysis: Hair shaft elongation is measured daily. At the end of the culture period, follicles can be processed for immunohistochemical analysis of proliferation (e.g., Ki-67 staining) and keratin expression within the hair bulb.

Chemical Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides.

Synthesis Overview Diagram:

General workflow for the solid-phase synthesis of Myristoyl Pentapeptide-17.

General Protocol:

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Lysine), with its alpha-amino group protected (e.g., with Fmoc), is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed to expose the free amino group.

-

Peptide Chain Elongation: The subsequent protected amino acids are sequentially coupled to the growing peptide chain, with a deprotection step after each coupling.

-

Myristoylation: After the final amino acid is added and deprotected, myristic acid is coupled to the N-terminus of the peptide.

-

Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Conclusion

This compound is a promising bioactive peptide with a clear biological function in stimulating keratin production, which translates to observable improvements in hair and eyelash growth. While the precise molecular mechanisms are still an area for further investigation, the available data strongly support its efficacy. The experimental protocols and synthesis overview provided in this guide offer a framework for researchers and drug development professionals to further explore the potential of this and similar lipopeptides in the field of dermatology and cosmetic science. Further research is warranted to fully elucidate its signaling pathway and to expand its applications.

References

- 1. Inhibition of Keratinocyte Differentiation by the Synergistic Effect of IL-17A, IL-22, IL-1α, TNFα and Oncostatin M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 3. cellular-cosmetics.com [cellular-cosmetics.com]

- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]

- 6. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]

- 7. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to Keratin Gene Stimulation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristoyl Pentapeptide-17 is a synthetic, bioactive peptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the growth and density of hair, particularly eyelashes and eyebrows.[1][2] This is attributed to its primary mechanism of action: the stimulation of keratin gene expression within the hair follicle.[3] Composed of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, this lipopeptide exhibits enhanced bioavailability, allowing it to effectively penetrate the skin and reach the hair follicle's dermal papilla cells.[1][3] This technical guide provides an in-depth analysis of the molecular pathways, experimental evidence, and methodologies associated with Myristoyl Pentapeptide-17's role in upregulating keratin production.

Mechanism of Action: Keratin Gene Upregulation

The core function of Myristoyl Pentapeptide-17 lies in its ability to directly stimulate dermal papilla cells, which are crucial for regulating hair follicle development and growth.[1] This stimulation leads to an enhanced expression of keratin genes, resulting in increased synthesis of keratin proteins.[4] Keratins are the fundamental structural components of hair, and an increase in their production contributes to thicker, stronger, and longer hair shafts. Furthermore, Myristoyl Pentapeptide-17 may act as a vehicle, promoting the delivery of other key ingredients, such as growth factors, to the hair follicle.[4][5]

Implicated Signaling Pathways

While direct pathway-specific studies for Myristoyl Pentapeptide-17 are not extensively published, its known biological effects on hair follicle stimulation and keratinocyte activity strongly suggest the involvement of key regulatory pathways in hair morphogenesis and cell proliferation.

2.1.1 The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a master regulator of hair follicle morphogenesis, regeneration, and the induction of the anagen (growth) phase.[6][7] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, including keratin genes. Given that Myristoyl Pentapeptide-17 promotes the anagen phase, it is hypothesized to act as an agonist or positive modulator of the Wnt/β-catenin signaling cascade.[2][8]

2.1.2 Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including ERK, JNK, and p38) are critical for regulating keratinocyte proliferation and differentiation.[9][10] Extracellular signals can trigger these cascades, leading to the activation of transcription factors that control the expression of genes essential for cell growth and the synthesis of structural proteins like keratin. Neuropeptide-mediated activation of ERK1/2 and JNK pathways in keratinocytes has been shown to induce inflammatory responses and cell proliferation.[11][12] It is plausible that Myristoyl Pentapeptide-17 could engage similar MAPK pathways to modulate keratinocyte activity and promote the synthesis of hair keratins.

Quantitative Data from Clinical and Efficacy Studies

Several studies have quantified the effects of formulations containing Myristoyl Pentapeptide-17 on hair and eyelash characteristics. The data consistently demonstrate significant improvements in length, thickness, and volume.

Table 1: Summary of Clinical Trial Results for a Polygrowth Factor Serum (Data sourced from Sachdev et al., 2020)[4]

| Parameter | Mean Improvement (%) vs. Baseline (at 90 Days) |

| Length | 10.52% |

| Volume | 9.30% |

| Luster | 11.43% |

| Thickness | 35.00% |

| Curl | 50.83% |

Table 2: Reported Efficacy from Cosmetic Industry Studies (Data sourced from an industry report)[1]

| Time Point | Parameter Improvement | Concentration |

| 2 Weeks | 23% increase in length and density | 10% |

| 6 Weeks | Up to 71% increase in length and density | 10% |

Experimental Protocols

Reproducible and robust methodologies are critical for evaluating the efficacy of bioactive peptides. Below are detailed protocols representative of studies investigating Myristoyl Pentapeptide-17 and similar compounds.

Protocol: Clinical Efficacy Assessment of an Eyelash Serum

This protocol is based on the methodology described by Sachdev et al. (2020).[4]

-

Subject Recruitment: Enroll 30 healthy female subjects with no underlying ophthalmological or dermatological conditions affecting the eyes or eyelashes. Obtain informed consent.

-

Baseline Assessment: Conduct a baseline evaluation. Capture high-resolution digital photographs of the subjects' eyelashes using a standardized imaging system (e.g., Canfield VISIA-CR).

-

Product Application: Instruct subjects to apply the test serum (containing Myristoyl Pentapeptide-17) once daily to the base of the upper eyelid margin for 90 days.

-

Follow-up Assessments: Repeat the imaging process at specified intervals (e.g., Day 30, Day 60, and Day 90).

-

Data Analysis: Utilize image analysis software to quantify changes from baseline in eyelash length, thickness, volume, luster, and curl. Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed changes.

-

Safety Evaluation: Monitor and record any adverse events, such as irritation or redness, throughout the study period.

Protocol: Ex Vivo Hair Follicle Elongation Assay

This protocol is a representative model for assessing the direct effect of a compound on hair follicle growth.[13][14]

-

Follicle Isolation: Obtain human scalp skin samples (e.g., from cosmetic surgery). Isolate individual anagen VI hair follicles under a dissecting microscope.

-

Culture Initiation: Place individual follicles in a 24-well plate containing William's E culture medium supplemented with insulin, hydrocortisone, and antibiotics.

-

Treatment: Add Myristoyl Pentapeptide-17 Acetate to the culture medium at various concentrations. Include a vehicle control group (medium only).

-

Incubation: Culture the follicles at 37°C in a 5% CO2 incubator for a period of 4 to 8 days.

-

Measurement: Measure the length of the hair shaft from the base of the bulb daily using a calibrated microscope and imaging software.

-

Analysis:

-

Elongation: Calculate the mean increase in hair shaft length for each treatment group compared to the control.

-

Immunohistochemistry: At the end of the culture period, fix and embed the follicles. Perform immunohistochemical staining for proliferation markers (e.g., Ki-67) to assess mitotic activity in the hair matrix keratinocytes.

-

Conclusion

This compound is a scientifically designed peptide that effectively stimulates keratin gene expression, a fundamental process for hair growth. Clinical and in-vitro data support its efficacy in increasing hair length, thickness, and density.[1][4] The mechanism is believed to involve the direct stimulation of dermal papilla cells, likely through the modulation of key signaling pathways such as Wnt/β-catenin and MAPK.[1][6] The provided protocols offer a robust framework for the continued investigation and validation of this and similar bioactive peptides in the field of hair and skin science. For drug development professionals, Myristoyl Pentapeptide-17 represents a promising non-prostaglandin, targeted approach for hair growth applications with a favorable safety profile.[15]

References

- 1. News - Myristoyl Pentapeptide-17 (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]

- 2. erthlash.com [erthlash.com]

- 3. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]

- 8. New Plant Extracts Exert Complementary Anti‐Hair Loss Properties in Human In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. studiosorbellini.it [studiosorbellini.it]

- 14. researchgate.net [researchgate.net]

- 15. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]

chemical structure and properties of Myristoyl Pentapeptide-17 Acetate

Myristoyl Pentapeptide-17 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic, modified peptide that has garnered significant attention for its biological activity, particularly in cosmetic and dermatological applications. It is composed of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a saturated fatty acid.[1][2][3] This lipophilic modification enhances the peptide's bioavailability and skin penetration.[2][3] The primary mechanism of action involves the stimulation of keratin gene expression, which is crucial for the structural integrity of hair, nails, and the epidermis.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, efficacy, and relevant experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

Myristoyl Pentapeptide-17 is the product of the reaction between myristic acid and Pentapeptide-17 (Lys-Leu-Ala-Lys-Lys-NH2).[1][3] The myristoyl group, a 14-carbon fatty acid, is conjugated to the N-terminal amino acid of the peptide chain, which significantly increases its lipophilicity and facilitates its interaction with cellular membranes.[3] The acetate salt form is commonly used in formulations.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide | [3][6] |

| Amino Acid Sequence | Lys-Leu-Ala-Lys-Lys (KLAKK) | [1][2][6] |

| Modifications | N-terminal Myristoylation, C-terminal Amidation | [3] |

| Molecular Formula | C41H81N9O6 | [3][6][7] |

| Molecular Weight | 796.16 g/mol (free base) | [7][8] |

| ~856.19 g/mol (acetate salt) | [9] | |

| Solubility | DMSO: 65 mg/mL (75.92 mM) | [9] |

| Storage (Powder) | -20°C for up to 3 years | [7][9] |

| Appearance | White to off-white powder | N/A |

Mechanism of Action

The primary biological function of Myristoyl Pentapeptide-17 is the upregulation of keratin gene expression.[1][4][5][10] Keratins are the key structural proteins that make up hair and the outer layer of the skin. By stimulating the genes responsible for keratin production, the peptide promotes the growth and fortification of hair, particularly eyelashes and eyebrows.[2][4][5][11]

The peptide is believed to directly stimulate hair papilla cells, which are critical in regulating the hair growth cycle, leading to enhanced keratin synthesis.[4] This results in thicker and tougher hair shafts. While the precise intracellular signaling cascade is not fully elucidated in publicly available literature, a plausible pathway involves the activation of key transcription factors that regulate keratinocyte differentiation and keratin gene expression.

Mandatory Visualization: Proposed Signaling Pathway

Caption: Proposed signaling pathway for Myristoyl Pentapeptide-17 action in hair follicle cells.

Efficacy and Toxicological Summary

Clinical studies have demonstrated the efficacy of Myristoyl Pentapeptide-17 in promoting hair growth, particularly for eyelashes.

Data Presentation: Summary of Efficacy Studies

| Study Parameter | Formulation | Duration | Results | Source(s) |

| Eyelash Growth | 10% Myristoyl Pentapeptide-17 solution | 2 Weeks | 24% increase in length and density | [4][5] |

| 6 Weeks | 71% increase in length and density | [4][5] | ||

| Polygrowth Factor Serum | Serum containing Myristoyl Pentapeptide-17 & Myristoyl Hexapeptide-16 | 90 Days | Length: +10.52%Volume: +9.3%Thickness: +35%Curl: +50.83% | [10] |

Toxicological Profile

Myristoyl Pentapeptide-17 is generally considered safe for topical use, with a low hazard profile.[4][12]

-

Acute Toxicity : An acute oral toxicity study on a similar peptide, Palmitoyl Pentapeptide-4, showed no toxicity in rats.

-

Irritation : Safety data sheets indicate it may be a mild irritant to the skin and eyes upon direct contact.[13][14]

-

Mutagenicity : A 0.5% solution of Palmitoyl Pentapeptide-4 was not mutagenic in an Ames test.

-

Regulatory : The Environmental Working Group (EWG) assigns Myristoyl Pentapeptide-17 a low hazard score, indicating minimal concerns for cancer, allergies, or developmental toxicity based on available data.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and in vitro efficacy testing of Myristoyl Pentapeptide-17.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu-based solid-phase synthesis of Myristoyl Pentapeptide-17.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH)

-

Myristic acid

-

Coupling agents: HBTU, HOBt

-

Activator base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor reaction completion with a Kaiser test. Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Ala, Leu, Lys).

-

Myristoylation: After deprotecting the final Fmoc group from the N-terminal Lysine, couple myristic acid using the same procedure as in step 3.

-

Cleavage and Deprotection: Wash the final peptide-resin and dry under vacuum. Treat with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.

Protocol 2: In Vitro Efficacy - Keratin Expression Assay

This protocol uses Western Blotting to quantify changes in keratin expression in human hair follicle dermal papilla cells (HHFDPc) after treatment.

Materials:

-

HHFDPc and appropriate culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Keratin 5, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Methodology:

-

Cell Culture and Treatment:

-

Culture HHFDPc in 6-well plates until 70-80% confluent.

-

Starve cells in serum-free media for 12-24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours. Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot:

-

Normalize protein samples to 20-30 µg per lane and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.[15]

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary antibody (e.g., anti-Keratin 5, 1:1000 dilution) overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify band intensity. Normalize keratin expression to a housekeeping protein like GAPDH.

-

Mandatory Visualization: In Vitro Efficacy Workflow

Caption: Workflow for quantifying keratin expression via Western Blot.

Protocol 3: Purity Analysis by RP-HPLC

This protocol details the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of synthesized Myristoyl Pentapeptide-17.

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Purified peptide sample dissolved in Mobile Phase A

Methodology:

-

System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

-

Sample Injection: Inject 10-20 µL of the dissolved peptide sample.

-

Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be:

-

5% to 65% B over 30 minutes.

-

65% to 95% B over 5 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 5% B over 2 minutes and re-equilibrate.

-

-

Detection: Monitor the column effluent at 214 nm or 220 nm, the characteristic absorbance wavelengths for peptide bonds.

-

Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.

Mandatory Visualization: HPLC Analysis Workflow

Caption: Logical workflow for RP-HPLC purity assessment of a synthetic peptide.

References

- 1. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 2. omizzur.com [omizzur.com]

- 3. Myristoyl Pentapeptide-17 | 959610-30-1 | Benchchem [benchchem.com]

- 4. News - Myristoyl Pentapeptide-17 (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. Myristoyl Pentapeptide-17 | C41H81N9O6 | CID 127264611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Myristoyl Pentapeptide-17 | TargetMol [targetmol.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. cellular-cosmetics.com [cellular-cosmetics.com]

- 11. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]

- 12. ewg.org [ewg.org]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. adamandevedistribution.co.uk [adamandevedistribution.co.uk]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

Myristoyl Pentapeptide-17 Acetate synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Myristoyl Pentapeptide-17 Acetate

For Researchers, Scientists, and Drug Development Professionals

Myristoyl Pentapeptide-17 is a synthetic, oil-soluble peptide renowned for its efficacy in stimulating keratin production, which makes it a key ingredient in cosmetic formulations for enhancing eyelash and hair growth.[1][2] The peptide consists of a five-amino-acid chain (Lys-Leu-Ala-Lys-Lys) attached to myristic acid, a C14 fatty acid.[1][3] This myristoyl group enhances the bioavailability and skin penetration of the peptide.[4] This guide provides a comprehensive overview of the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the peptide's mechanism of action.

Myristoyl Pentapeptide-17 functions by directly stimulating hair follicle cells to upregulate the expression of keratin genes.[1][5] Keratin is the primary structural protein that constitutes hair, eyelashes, and nails. By activating these genetic pathways, the peptide promotes the synthesis of keratin, leading to stronger, thicker, and longer hair fibers.[2][6]

References

- 1. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 2. erthlash.com [erthlash.com]

- 3. Myristoyl Pentapeptide-17 | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]

- 4. Myristoyl Pentapeptide-17 - Wholesale Distributor of Raw Materials - POLISH DISTRIBUTOR OF RAW MATERIALS [naturalpoland.com]

- 5. News - Myristoyl Pentapeptide-17 (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]

- 6. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-17 is a synthetic, acylated peptide that has gained significant attention in the cosmetic and pharmaceutical industries for its ability to stimulate keratin production, leading to enhanced eyelash and hair growth. As with all peptide-based active ingredients, understanding its stability and degradation profile is critical for formulation development, ensuring product efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the stability and degradation of Myristoyl Pentapeptide-17 Acetate. It details the primary degradation pathways for peptides, presents hypothetical stability data under forced degradation conditions, and outlines detailed experimental protocols for conducting such stability-indicating studies. Furthermore, this guide elucidates the key signaling pathway through which Myristoyl Pentapeptide-17 is understood to exert its biological effect.

Disclaimer: Specific quantitative stability and degradation data for this compound is proprietary and not publicly available. The quantitative data and specific degradation products presented in this guide are based on representative data for similar acylated peptides, such as Palmitoyl Pentapeptide-4, and are intended to serve as a scientific proxy and guide for experimental design.

Introduction to this compound

Myristoyl Pentapeptide-17 is the product of the reaction of myristic acid and Pentapeptide-17. The peptide sequence is Lys-Leu-Ala-Lys-Lys. The myristoyl group, a C14 fatty acid, is attached to the N-terminus of the peptide, which increases its lipophilicity and enhances its penetration into the skin and hair follicles. The acetate salt form is often used to improve the solubility and handling of the peptide.

The primary biological function of Myristoyl Pentapeptide-17 is the upregulation of keratin gene expression.[1] Keratins are the primary structural proteins that make up hair, eyelashes, and nails. By stimulating the production of these proteins, the peptide can lead to longer, thicker, and stronger hair fibers.

Signaling Pathway of Myristoyl Pentapeptide-17

Caption: Wnt/β-catenin signaling pathway activated by Myristoyl Pentapeptide-17.

In addition to the Wnt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway is also known to be involved in keratinocyte proliferation and differentiation, which are essential processes for hair growth.[5][6][7]

Stability and Degradation of this compound

Peptides are susceptible to various degradation pathways, which can impact their efficacy and the safety of the final product. The primary degradation routes for peptides in cosmetic and pharmaceutical formulations include hydrolysis, oxidation, and enzymatic degradation.[][9] The myristoyl group on Myristoyl Pentapeptide-17 can offer some protection against enzymatic degradation by N-terminal peptidases.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the peptide to stress conditions that are more severe than those it would encounter during normal storage and use.

Table 1: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Time | Myristoyl Pentapeptide-17 Remaining (%) | Major Degradation Products |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 85.2% | Peptide bond cleavage products (smaller peptide fragments) |

| 72 hours | 68.5% | Increased levels of smaller peptide fragments | |

| Base Hydrolysis (0.1 M NaOH, 25°C) | 8 hours | 90.1% | Deamidation products, peptide bond cleavage |

| 24 hours | 79.8% | Increased deamidation and fragmentation | |

| Oxidation (3% H₂O₂, 25°C) | 24 hours | 92.5% | Oxidized leucine and lysine residues |

| 72 hours | 85.3% | Further oxidation products | |

| Thermal Degradation (80°C, dry) | 7 days | 95.1% | Aggregation, potential cyclization |

| 21 days | 88.7% | Increased aggregation | |

| Photostability (ICH Q1B conditions) | 1.2 million lux hours | 98.2% | Minor photo-oxidation products |

| 200 W·h/m² | 97.9% | Minor photo-oxidation products |

Note: This data is representative and based on the expected stability of acylated peptides. Actual results may vary.

Experimental Protocols

Detailed experimental protocols are necessary for the reproducible assessment of peptide stability. Below are representative protocols for forced degradation and the subsequent analysis of this compound.

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of this compound.

Protocol for Acid/Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of this compound in purified water.

-

Acid Hydrolysis: Mix 1 mL of the peptide solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.

-

Base Hydrolysis: Mix 1 mL of the peptide solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C).

-

Sampling: At specified time points (e.g., 0, 8, 24, 72 hours), withdraw an aliquot of the sample.

-

Neutralization: For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl.

-

Analysis: Dilute the neutralized sample with the mobile phase and analyze immediately using a stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of this compound in purified water.

-

Oxidation: Mix 1 mL of the peptide solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature (25°C), protected from light.

-

Sampling: At specified time points, withdraw an aliquot of the sample.

-

Analysis: Dilute the sample with the mobile phase and analyze immediately by HPLC.

Protocol for Thermal Degradation

-

Preparation: Place a known amount of solid this compound powder in a glass vial.

-

Stress: Store the vial in an oven at 80°C.

-

Sampling: At specified time points (e.g., 1, 3, 7, 21 days), remove a vial from the oven.

-

Analysis: Dissolve the solid material in a known volume of purified water or mobile phase and analyze by HPLC.

Protocol for Photostability Testing

-

Preparation: Prepare solutions of the peptide in a transparent container. Also, prepare samples in the final intended packaging.

-

Stress: Expose the samples to a light source that meets the requirements of ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Control: Keep a parallel set of samples in the dark at the same temperature to serve as controls.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from degradation products, excipients, or other impurities.

Table 2: Representative HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 60% B over 15 minutes, then wash and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 214 nm and 280 nm |

| Mass Spectrometry | ESI+, full scan and targeted MS/MS for degradation product identification |

Conclusion

This compound is a promising active ingredient for promoting hair and eyelash growth. A thorough understanding of its stability and degradation pathways is paramount for the development of effective and safe cosmetic or pharmaceutical products. This technical guide has outlined the key considerations for assessing the stability of this peptide, including its mechanism of action, potential degradation pathways, and detailed protocols for conducting forced degradation studies and for analysis using a stability-indicating HPLC method. While specific data for this molecule is not publicly available, the provided information serves as a robust framework for researchers and formulation scientists to design and execute their own stability studies, ensuring the quality and efficacy of their final products.

References

- 1. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 2. [PDF] Wnt Signaling in Hair Follicle Development | Semantic Scholar [semanticscholar.org]

- 3. labs.icahn.mssm.edu [labs.icahn.mssm.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Peptides as active ingredients in cosmetics face bioavailability, stability challenges finds review [cosmeticsdesign-europe.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

In Vitro Analysis of Myristoyl Pentapeptide-17 Acetate: A Technical Guide for Researchers

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic peptide that has garnered significant attention in the cosmetic industry for its purported ability to enhance the appearance of eyelashes and eyebrows. Comprising a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated to myristic acid, this lipophilic peptide is designed for improved bioavailability.[1][2] This technical guide provides an in-depth overview of the in vitro studies concerning this compound, focusing on its core mechanism of action, and presenting detailed experimental protocols and data presentation formats relevant to researchers, scientists, and professionals in drug development. While specific peer-reviewed quantitative data for this compound is not extensively available in the public domain, this guide outlines the established methodologies for evaluating such compounds.

Core Mechanism of Action

The primary mechanism of action attributed to Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression.[1][2][3] Keratins are the primary structural proteins that constitute hair, nails, and the outermost layer of the skin. By upregulating the expression of keratin genes within the hair follicle, Myristoyl Pentapeptide-17 is believed to promote the strength, thickness, and length of eyelashes and eyebrows.[3][4] It is often formulated in cosmetic serums, sometimes in combination with other peptides like Myristoyl Hexapeptide-16, to achieve a synergistic effect on eyelash enhancement.[1][2]

In Vitro Models for Evaluation

The in vitro assessment of compounds like this compound typically involves the use of cell cultures that are relevant to hair follicle biology. The two primary cell types utilized are:

-

Dermal Papilla Cells (DPCs): These specialized mesenchymal cells are located at the base of the hair follicle and play a crucial role in regulating hair growth and the hair cycle.[5][6][7] DPCs are often used to screen for substances that can promote hair growth.[5][6][7]

-

Keratinocytes: These are the cells that produce keratin and make up the majority of the epidermis and the hair shaft. Immortalized human keratinocyte cell lines, such as HaCaT cells, are commonly used to study the effects of various compounds on cell proliferation and keratin production.

Quantitative Data Summary

While specific quantitative data for this compound from peer-reviewed literature is scarce, the following table illustrates the types of data that would be generated from the in vitro assays described in this guide. The values presented are hypothetical and for illustrative purposes only.

| Assay | Cell Line | Test Substance | Concentration Range | Key Endpoint Measured | Hypothetical Result |

| Cell Proliferation Assay | Dermal Papilla Cells | This compound | 0.1 - 100 µM | % Increase in Cell Viability | 25% increase at 10 µM |

| Keratin Gene Expression | HaCaT Keratinocytes | This compound | 1 - 50 µM | Fold change in KRT17 mRNA | 2.5-fold increase at 10 µM |

| Protein Quantification | HaCaT Keratinocytes | This compound | 1 - 50 µM | % Increase in Keratin 17 Protein | 80% increase at 10 µM |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of the standard procedures used in the field to evaluate hair growth-promoting peptides.

Dermal Papilla Cell Proliferation Assay (CCK-8 Assay)

This assay is used to determine the effect of this compound on the proliferation of dermal papilla cells.

-

Cell Culture: Immortalized human dermal papilla cells (iDPCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[8]

-

Seeding: DPCs are seeded into 96-well microplates at a density of approximately 1,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). A positive control (e.g., minoxidil) and a vehicle control are included.[8] The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Measurement: After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle control.

Keratin Gene Expression Analysis (RT-qPCR)

This protocol details the measurement of changes in keratin gene expression in keratinocytes following treatment with this compound.

-

Cell Culture and Treatment: Human keratinocytes (e.g., HaCaT) are cultured to approximately 70-80% confluency in 6-well plates. The cells are then treated with different concentrations of this compound for a predetermined time (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

Real-Time Quantitative PCR (RT-qPCR): RT-qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for the target keratin genes (e.g., KRT17) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target keratin genes is calculated using the 2^-ΔΔCt method, where the expression levels in treated cells are compared to those in untreated control cells.

Keratin Protein Quantification (Western Blot)

This method is used to quantify the amount of keratin protein produced by keratinocytes after treatment.

-

Cell Lysis and Protein Extraction: Following treatment with this compound, keratinocytes are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target keratin protein (e.g., anti-Keratin 17) and a primary antibody for a loading control (e.g., anti-β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target keratin is normalized to the loading control.

Signaling Pathways and Visualizations

The precise signaling pathway activated by this compound has not been definitively elucidated in publicly available literature. However, based on its function in promoting hair growth, it is plausible that it modulates pathways known to be crucial in hair follicle regulation, such as the Wnt/β-catenin signaling pathway.[9][10][11] Activation of this pathway in dermal papilla cells can lead to the expression of downstream target genes that promote the proliferation and differentiation of keratinocytes.[10][11]

Below are Graphviz diagrams illustrating a putative signaling pathway and representative experimental workflows.

Caption: Putative Wnt/β-catenin signaling pathway for Myristoyl Pentapeptide-17.

Caption: Workflow for Dermal Papilla Cell Proliferation Assay.

Caption: Workflow for Keratin Gene Expression Analysis via RT-qPCR.

Conclusion

This compound is a promising cosmetic ingredient with a primary claimed mechanism of stimulating keratin gene expression. While robust, peer-reviewed in vitro studies with detailed quantitative data are not widely published, this technical guide provides researchers with the necessary framework to conduct such evaluations. The representative protocols for cell proliferation, gene expression, and protein quantification assays offer a solid foundation for investigating the efficacy and mechanism of action of this and similar peptides. Further research is warranted to fully elucidate the specific signaling pathways involved and to provide a more comprehensive understanding of the in vitro effects of this compound.

References

- 1. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 2. omizzur.com [omizzur.com]

- 3. flychem.com [flychem.com]

- 4. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]

- 5. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Signaling pathways in hair aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of signaling pathways in hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Myristoyl Pentapeptide-17 Acetate: A Technical Guide to Research Applications

Introduction

Myristoyl Pentapeptide-17 is a synthetic, bioactive peptide that has garnered significant attention in the cosmetics and dermatology sectors for its purported ability to enhance the appearance of eyelashes and eyebrows. Structurally, it is a five-amino-acid peptide (Lys-Leu-Ala-Lys-Lys) conjugated with myristic acid, a saturated fatty acid.[1] This lipophilic tail is designed to improve the bioavailability and skin penetration of the peptide, allowing it to reach the target hair follicles more effectively.[2] This technical guide provides an in-depth overview of the research applications of Myristoyl Pentapeptide-17, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its performance.

Mechanism of Action

The primary mechanism of action attributed to Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression.[3][4][5] Keratins are the fundamental structural proteins that constitute hair, skin, and nails. By upregulating the genetic expression of these proteins within the hair follicle, the peptide effectively promotes the synthesis of keratin, leading to hair that is thicker, stronger, and more resilient.[5][6][7]

Laboratory studies have shown that Myristoyl Pentapeptide-17 can increase the expression of keratin genes by up to 160%, directly boosting keratin production.[3] The peptide is believed to act on the dermal papilla cells at the base of the hair follicle, which play a crucial role in regulating the hair growth cycle.[6][8] In addition to its direct action on keratin synthesis, Myristoyl Pentapeptide-17 may also facilitate the delivery of other key ingredients, such as growth factors, to the hair follicle.[9][10]

Caption: Proposed mechanism of action for Myristoyl Pentapeptide-17.

Quantitative Data from Efficacy Studies

Multiple clinical and in-vivo studies have been conducted to quantify the effects of Myristoyl Pentapeptide-17 on eyelash appearance. These studies consistently report statistically significant improvements in length, thickness, and volume. The data is summarized below for comparative analysis.

| Study Description | Duration | Key Findings | Reference |

| Trial on 15 human volunteers (ages 24-82) applying a serum with Myristoyl Pentapeptide-17. | 14 Days | 25% increase in eyelash length and thickness. | [3] |

| In-vivo study applying a serum with Myristoyl Pentapeptide-17. | 28 Days | 66% increase in appearance of fullness and thickness. | [11] |

| Clinical study with a care solution containing 10% Myristoyl Pentapeptide-17. | 6 Weeks | Up to a 72% increase in eyelash thickness and length. | [3][6] |

| Open-label study on 30 female participants (ages 15-45) using a serum with Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16. | 90 Days | Length: +10.52%Volume: +9.3%Thickness: +35%Curl: +50.83% | [7][10] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for clinical and in-vitro studies evaluating Myristoyl Pentapeptide-17.

Clinical Efficacy Trial Protocol (In-Vivo)

This protocol outlines a typical workflow for assessing the efficacy of a cosmetic serum containing Myristoyl Pentapeptide-17 on human eyelashes.

-

Subject Recruitment: Recruit a cohort of healthy volunteers (e.g., n=30) with no known ophthalmic or dermatological conditions.[10] Obtain informed consent.

-

Baseline Assessment (Day 0):

-

Conduct a dermatological and ophthalmological examination to ensure subject suitability.

-

Capture high-resolution digital images of the eyelashes using a standardized imaging system (e.g., Canfield VISIA-CR).

-

Use image analysis software (e.g., Caslite Nova) to measure baseline parameters: average lash length, thickness, volume, and curl angle.[10]

-

-

Product Application:

-

Follow-Up Assessments:

-

Data Analysis:

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of changes from baseline for each parameter (length, thickness, etc.). A p-value of <0.05 is typically considered statistically significant.

-

Caption: A generalized workflow for a clinical trial of an eyelash serum.

Keratinocyte Gene Expression Assay (In-Vitro)

This protocol describes a method to measure the effect of Myristoyl Pentapeptide-17 on keratin gene expression in a laboratory setting.

-

Cell Culture: Culture human follicle dermal papilla cells (HFDPCs) or normal human epidermal keratinocytes (NHEK) in an appropriate growth medium until they reach approximately 80% confluency.[8][12]

-

Treatment:

-

Prepare solutions of Myristoyl Pentapeptide-17 Acetate at various concentrations in a suitable vehicle (e.g., DMSO, water).[13]

-

Replace the cell culture medium with a medium containing the different concentrations of the peptide. Include a vehicle-only control group.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene expression changes.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry or fluorometry.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

-

Perform qRT-PCR using primers specific for target keratin genes (e.g., KRT1, KRT10) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.[14]

-

-

Data Analysis:

-

Calculate the relative expression of the target keratin genes using the 2-ΔΔCT method.[14]

-

Compare the gene expression levels in the peptide-treated groups to the vehicle control group to determine the fold-change.

-

Caption: Workflow for an in-vitro keratin gene expression analysis.

Safety and Toxicology

Myristoyl Pentapeptide-17 is generally considered safe for topical cosmetic use, with clinical studies reporting no adverse side effects.[3] A risk assessment by the Danish Environmental Protection Agency concluded that the peptide and its constituent amino acids are not considered toxic and do not present a cause for health concerns, citing the low concentrations used in cosmetic products.[15] While comprehensive toxicological data for the specific peptide is limited, the Environmental Working Group (EWG) gives it a low hazard score.[15][16] As with any cosmetic ingredient, there is a potential for individual sensitivity or allergic reaction.[4]

References

- 1. Myristoyl Pentapeptide-17 (Explained + Products) [incidecoder.com]

- 2. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]

- 3. How To Stimulate Eyelash Growth Naturally - Life Extension [lifeextension.com]

- 4. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]

- 5. erthlash.com [erthlash.com]

- 6. News - Myristoyl Pentapeptide-17 (Eyelash Peptide) – The new favorite in the beauty industry [ngherb.com]

- 7. cellular-cosmetics.com [cellular-cosmetics.com]

- 8. Anti-Hair Loss Effect of Veratric Acid on Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellahut.com [bellahut.com]

- 12. Gene expression changes associated with altered growth and differentiation in benzo[a]pyrene or arsenic exposed normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | TargetMol [targetmol.com]

- 14. Identification and selection of reference genes for analysis of gene expression by quantitative real-time PCR in the euhalophyte Suaeda altissima (L.) Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www2.mst.dk [www2.mst.dk]

- 16. ewg.org [ewg.org]

Myristoyl Pentapeptide-17 Acetate: A Technical Review of its Role in Hair Follicle Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic, acylated peptide that has garnered significant attention in the cosmetic and therapeutic industries for its purported ability to enhance the growth of eyelashes and hair. This technical guide provides a comprehensive review of the existing literature on Myristoyl Pentapede-17 Acetate, focusing on its mechanism of action, available efficacy data, and relevant experimental protocols.

Core Mechanism of Action

Myristoyl Pentapeptide-17 is a five-amino acid peptide (Lys-Leu-Ala-Lys-Lys) attached to a myristoyl group, a 14-carbon saturated fatty acid. This myristoylation is a key structural feature that enhances the bioavailability of the peptide, facilitating its penetration through the stratum corneum and into the hair follicle.[1] The primary mechanism of action of Myristoyl Pentapeptide-17 is the stimulation of keratin gene expression, which is essential for hair growth.[2][3][4] It is believed to directly stimulate the dermal papilla cells, which are crucial in regulating the hair follicle cycle.[5]

While the precise signaling cascade initiated by Myristoyl Pentapeptide-17 has not been fully elucidated in publicly available literature, the stimulation of keratin production in hair follicles is known to be regulated by several key signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways. It is hypothesized that Myristoyl Pentapeptide-17 may modulate one or both of these pathways to exert its effects.

The acetate salt form of the peptide is common in cosmetic and pharmaceutical preparations. Acetate is used as a counter-ion to improve the stability and solubility of the peptide.[6][7][8]

Quantitative Data Summary

The majority of publicly available efficacy data for Myristoyl Pentapeptide-17 comes from a single open-label clinical study on a polygrowth factor serum that includes this peptide as a key ingredient.[3] The study highlights significant improvements in various eyelash parameters over a 90-day period.

| Parameter | Day 30 Improvement (%) | Day 90 Improvement (%) | Statistical Significance (p-value) |

| Length | Statistically Significant | 10.52 | <0.0001[3] |

| Volume | Statistically Significant | 9.3 | <0.0001[3] |

| Luster | Statistically Significant | 11.43 | <0.0001[3] |

| Thickness | Statistically Significant | 35 | <0.0001[3] |

| Curl | Statistically Significant | 50.83 | <0.0001[3] |

Data from Sachdev M, et al. (2020). An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum.[3]

Another source mentions a clinical study where a 10% concentration of a care solution containing Myristoyl Pentapeptide-17 resulted in a 23% increase in eyelash length and density after two weeks, reaching up to 71% after six weeks.[5] However, the primary source for this data is not provided.

Experimental Protocols

Clinical Efficacy Trial Protocol

The following is a summary of the protocol used in the key clinical study evaluating a serum containing Myristoyl Pentapeptide-17.[3]

-

Study Design: 90-day, open-label, single-center safety and efficacy study.

-

Participants: 30 healthy female subjects aged 15 to 45 years.

-

Intervention: Application of the test product once nightly to the upper and lower eyelid margins for 90 days.

-

Assessments:

-

Ophthalmological and dermatological assessments at baseline (Day 0), Day 30, Day 60, and Day 90.

-

Digital image photography using a Visia CR imaging system at each visit.

-

Image analysis to evaluate eyelash length, volume, luster, thickness, and curl.

-

-

Primary Outcome Measures: Changes in eyelash parameters from baseline.

In Vitro Dermal Papilla Cell Culture Protocol (General)

While a specific protocol for treating dermal papilla cells with Myristoyl Pentapeptide-17 is not detailed in the reviewed literature, a general methodology for isolating and culturing these cells is available.[9][10][11][12][13][14]

-

Isolation of Dermal Papilla:

-

Isolate hair follicles from a suitable source (e.g., human scalp tissue, mouse vibrissae).

-

Micro-dissect the dermal papilla from the base of the hair follicle bulb.[9]

-

-

Cell Culture:

-

Place the isolated dermal papillae in a culture dish with a suitable growth medium, such as DMEM supplemented with fetal bovine serum (FBS) and antibiotics.[9]

-

Allow dermal papilla cells to migrate out from the explant and proliferate.

-

Passage the cells upon reaching confluence.

-

To study the effects of Myristoyl Pentapeptide-17, the cultured dermal papilla cells would then be treated with varying concentrations of the peptide, followed by analysis of keratin gene expression (e.g., via RT-qPCR) or other relevant cellular markers.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Keratin Production

The following diagram illustrates a hypothesized signaling pathway through which Myristoyl Pentapeptide-17 may stimulate keratin production in hair follicle cells. This is based on the known roles of the Wnt/β-catenin and MAPK/ERK pathways in hair growth and the stated mechanism of the peptide.

Caption: Hypothesized signaling cascade of Myristoyl Pentapeptide-17 in dermal papilla cells.

General Experimental Workflow for In Vitro Efficacy Testing

This diagram outlines a typical workflow for assessing the efficacy of Myristoyl Pentapeptide-17 in an in vitro setting using dermal papilla cells.

Caption: Workflow for in vitro analysis of Myristoyl Pentapeptide-17 on dermal papilla cells.

Safety and Toxicology

Myristoyl Pentapeptide-17 is generally considered safe for topical use in cosmetic formulations.[5] Safety data sheets for Myristoyl Pentapeptide-17 (acetate) indicate that it is not classified as hazardous and has no known sensitizing effects.[15]

A safety assessment of the related peptide, Myristoyl Pentapeptide-4, by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe in cosmetics in the present practices of use and concentration.[16] Toxicological studies on the related Palmitoyl Pentapeptide-4 showed no acute oral toxicity, and it was not mutagenic in an Ames test.

Synthesis

The synthesis of Myristoyl Pentapeptide-17 is typically achieved through solid-phase peptide synthesis (SPPS).[17][18][19] The general steps involve:

-

Peptide Chain Assembly: The pentapeptide (Lys-Leu-Ala-Lys-Lys) is synthesized on a solid resin support by sequentially adding protected amino acids.

-

Myristoylation: Myristic acid is then coupled to the N-terminus of the peptide chain.

-

Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all protecting groups are removed.

-

Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: The purified peptide is converted to the acetate salt.

Conclusion

This compound is a promising peptide for stimulating hair growth, with its primary mechanism of action being the upregulation of keratin gene expression. The myristoyl moiety enhances its penetration into the hair follicle, allowing it to act on dermal papilla cells. While a key clinical study demonstrates its efficacy in a multi-ingredient serum, further research is needed to fully elucidate the specific signaling pathways it modulates and to provide more extensive quantitative data from studies focusing solely on this peptide. The available safety data suggests a favorable profile for its use in cosmetic applications. Future in vitro and in vivo studies will be valuable in further detailing its molecular mechanisms and therapeutic potential.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. cellular-cosmetics.com [cellular-cosmetics.com]

- 3. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]

- 5. www2.mst.dk [www2.mst.dk]

- 6. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dermal Papilla Cells: From Basic Research to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental approaches for the reconstitution of hair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dermal Papilla Cells: From Basic Research to Translational Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. cir-safety.org [cir-safety.org]

- 17. Myristoyl pentapeptide-17 - Descrizione [tiiips.com]

- 18. Preparation and Application of Myristoyl Pentapeptide-17_Chemicalbook [chemicalbook.com]

- 19. Myristoyl pentapeptide-17 with obvious promotion of eyelash growth and solid phase synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Myristoyl Pentapeptide-17 Acetate: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-17 Acetate is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and eyebrows. This document provides detailed application notes and experimental protocols for the in vitro investigation of this compound, focusing on its effects on keratinocyte and hair follicle cell models. The information herein is intended to guide researchers in designing and executing experiments to elucidate the cellular and molecular mechanisms of this compound.

Myristoyl Pentapeptide-17 is understood to stimulate the production of keratin, the key structural protein in hair.[1][2][3] It is believed to act on keratin genes, thereby promoting hair growth and fortitude.[1] While clinical data on formulated products exist, detailed in vitro studies are essential to substantiate these claims and understand the underlying biological pathways.

Quantitative Data Summary

Due to a lack of publicly available peer-reviewed studies detailing specific in vitro concentrations and their effects, the following table provides a hypothesized dosage range based on typical concentrations used for bioactive peptides in cell culture and manufacturer recommendations for cosmetic formulations. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay.

| Cell Type | Assay | Suggested Concentration Range (µM) | Suggested Concentration Range (µg/mL) | Expected Outcome |

| Human Keratinocytes (e.g., HaCaT) | Cell Viability (MTT/XTT Assay) | 1 - 100 µM | ~0.8 - 80 µg/mL | Determine non-toxic concentration range |

| Human Keratinocytes (e.g., HaCaT) | Gene Expression (qPCR for KRT1, KRT10, KRT17) | 10 - 50 µM | ~8 - 40 µg/mL | Increased expression of keratin genes |

| Human Dermal Papilla Cells (hDPCs) | Cell Proliferation (BrdU Assay) | 10 - 50 µM | ~8 - 40 µg/mL | Increased cell proliferation |

| Human Dermal Papilla Cells (hDPCs) | Gene Expression (qPCR for FGF7, Noggin) | 10 - 50 µM | ~8 - 40 µg/mL | Modulation of hair cycle-related genes |

Note: The molecular weight of Myristoyl Pentapeptide-17 is approximately 796.14 g/mol . The acetate salt form will have a slightly higher molecular weight.

Signaling Pathways